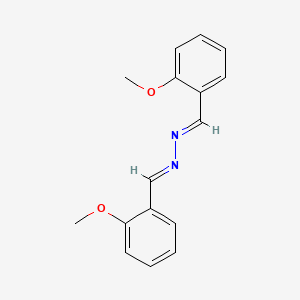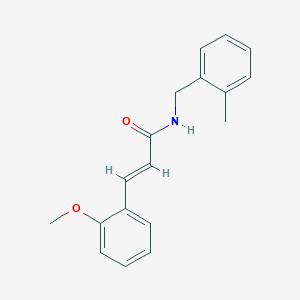
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide, also known as Compound 25, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the isoindoline family and has been shown to exhibit promising biological activity against various diseases.
Wirkmechanismus
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDACs. These enzymes play a critical role in various diseases, and their inhibition by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is its potent biological activity against various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects. Finally, the development of new analogs and derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 may lead to the discovery of even more potent therapeutic agents.
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is a synthetic compound that has shown significant promise in the field of scientific research. Its potent biological activity against various diseases makes it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the condensation of 5-nitrosalicylic acid with diethyl oxalate to produce 5-nitrosalicylic acid ethyl ester. This intermediate is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield the isoindoline ring system. The final step involves the coupling of the isoindoline intermediate with 4-isopropylphenol and chloroacetyl chloride to produce N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activity. In addition, it has been demonstrated to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)12-3-6-14(7-4-12)25-10-17(22)20-13-5-8-15-16(9-13)19(24)21-18(15)23/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMICRZGQMWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)



![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)



